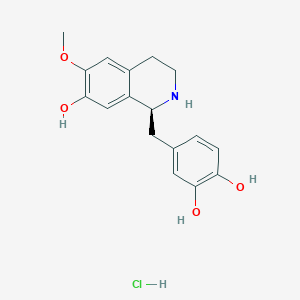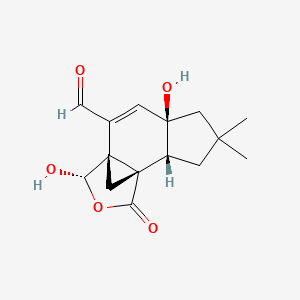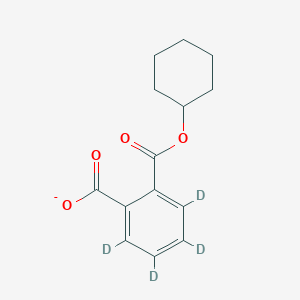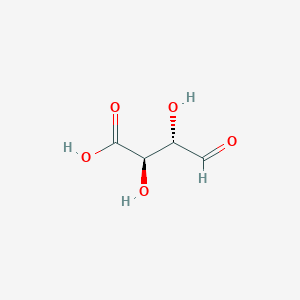
Disperse Red 191
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disperse Red 191 is a synthetic organic dye belonging to the class of disperse dyes. These dyes are primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic. This compound is known for its vibrant red color and excellent dyeing properties, making it a popular choice in the textile industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disperse Red 191 is synthesized through a multi-step process involving halogenation, hydrolysis, and condensation reactions. The primary raw materials used in its synthesis are 1-aminoanthraquinone and ethylene glycol monophenyl ether. The process begins with the bromination of 1-aminoanthraquinone, followed by hydrolysis to form the corresponding hydroxy derivative. This intermediate is then condensed with ethylene glycol monophenyl ether under high-temperature conditions, using potassium carbonate or potassium hydroxide as an acid-binding agent and an emulsifier from the OP series as a catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves large-scale reactors where the raw materials are mixed and heated to the required temperatures. The reaction mixture is then cooled, and the product is isolated through filtration and separation. The mother liquor is rectified to recycle solvents such as methanol or ethanol, phenol, and ethylene glycol monophenyl ether, improving the overall efficiency and quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Disperse Red 191 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce simpler aromatic amines.
Applications De Recherche Scientifique
Disperse Red 191 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.
Biology: Employed in staining techniques to visualize cellular structures.
Medicine: Investigated for potential use in drug delivery systems due to its ability to interact with biological membranes.
Mécanisme D'action
The mechanism of action of Disperse Red 191 involves its interaction with hydrophobic fibers. The dye molecules are non-ionic and have low water solubility, allowing them to penetrate and bind to the fibers through van der Waals forces and dipole interactions. The dyeing process involves the transfer of dye from an aqueous dispersion to the solid fiber, where it becomes fixed .
Comparaison Avec Des Composés Similaires
Disperse Red 191 can be compared with other disperse dyes such as Disperse Red 60, Disperse Red 11, and Disperse Red 9. These dyes share similar chemical structures and dyeing properties but differ in their specific applications and color shades. This compound is unique due to its specific molecular structure, which provides excellent dyeing properties and stability .
List of Similar Compounds
- Disperse Red 60
- Disperse Red 11
- Disperse Red 9
- Disperse Red 1
- Disperse Red 17
Propriétés
Numéro CAS |
103657-51-8 |
|---|---|
Formule moléculaire |
C22H17NO5 |
Poids moléculaire |
375.38 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)

![7-(Piperazin-1-yl)thieno[2,3-c]pyridine hydrochloride](/img/structure/B1141403.png)


![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B1141416.png)

![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)


